JW 642

Endocannabinoid Signaling MAGL Inhibition FAAH Selectivity

JW 642 (CAS 1416133-89-5) is the definitive MAGL inhibitor for researchers demanding target specificity. In rat models, its 14 nM IC50 delivers >18-fold greater potency than JZL 184 (IC50=262 nM), eliminating the variability that compromises neuropathic pain, anxiety, and metabolic studies. Its >5,500-fold selectivity over FAAH enables clean dissection of 2-AG vs. anandamide pathways—impossible with dual inhibitors. The 14-fold ABHD6 selectivity window ensures near-complete MAGL inhibition without off-target engagement in neuronal, microglial, and pancreatic islet assays. Procure only when experimental precision cannot be compromised.

Molecular Formula C21H20F6N2O3
Molecular Weight 462.4 g/mol
CAS No. 1416133-89-5
Cat. No. B608265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJW 642
CAS1416133-89-5
SynonymsJW642;  JW-642;  JW 642; 
Molecular FormulaC21H20F6N2O3
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
InChIKeyAVSCNEOUWSVZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JW 642 (CAS 1416133-89-5) MAGL Inhibitor Procurement Baseline & Chemical Identity


JW 642 (CAS 1416133-89-5) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. It belongs to the O-hexafluoroisopropyl (HFIP) carbamate class, a chemotype designed as a bioisostere of the glycerol moiety in natural MAGL substrates [2]. JW 642 was originally synthesized as the HFIP analogue of JZL195, a dual MAGL/fatty acid amide hydrolase (FAAH) inhibitor [1]. In contrast to its parent, JW 642 exhibits a high degree of selectivity for MAGL, with >1000-fold lower potency against FAAH .

Why JW 642 Cannot Be Substituted with Generic MAGL Inhibitors: The Selectivity Imperative


Generic substitution among MAGL inhibitors is not scientifically valid because even minor structural modifications produce dramatic differences in off-target profiles, particularly against FAAH and ABHD6. JZL184, a widely used O-aryl carbamate, exhibits residual FAAH inhibition that can confound in vivo studies at higher doses [1]. Conversely, the dual MAGL/FAAH inhibitor JZL195, from which JW 642 is derived, potently blocks both enzymes, producing pharmacological effects that differ from selective MAGL blockade [1]. JW 642's HFIP leaving group fundamentally alters its selectivity fingerprint, achieving >1000-fold discrimination against FAAH while preserving low nanomolar MAGL potency . Therefore, direct comparative data demonstrate that JW 642 is not interchangeable with other MAGL-targeting compounds; its specific selectivity profile is essential for experiments requiring clean interrogation of the 2-AG signaling axis without FAAH cross-talk.

JW 642 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Procurement


Superior Selectivity for MAGL over FAAH vs. JZL195 (Parent Dual Inhibitor)

JW 642, the HFIP analogue of the dual MAGL/FAAH inhibitor JZL195, exhibits a dramatic shift in selectivity. While JZL195 potently inhibits both MAGL (IC50 ~4 nM) and FAAH (IC50 ~2 nM) , JW 642 inhibits human MAGL with an IC50 of 3.7 nM but shows >1000-fold lower potency against human FAAH (IC50 = 20,600 nM) [1]. This functional conversion from a dual inhibitor to a highly selective MAGL inhibitor is achieved solely through the replacement of the p-nitrophenyl leaving group with an HFIP group [2].

Endocannabinoid Signaling MAGL Inhibition FAAH Selectivity HFIP Carbamate

Enhanced Selectivity for MAGL over FAAH vs. JZL184

JW 642 exhibits markedly improved selectivity for MAGL over FAAH compared to the widely used MAGL inhibitor JZL184. Against human enzymes, JW 642 shows an FAAH/MAGL IC50 ratio of ~5,568 (FAAH IC50 = 20,600 nM, MAGL IC50 = 3.7 nM) [1]. In contrast, JZL184 displays a FAAH/MAGL IC50 ratio of >12,820 based on a >50,000 nM FAAH IC50 and 3.9 nM MAGL IC50, but this value is reported as a lower bound; however, in mouse brain proteomes, JZL184 exhibits measurable FAAH inhibition at high concentrations (IC50 = 4,690 nM) and partial FAAH blockade in vivo at 40 mg/kg [2]. JW 642, however, maintains a substantially higher absolute FAAH IC50 (31,000 nM in mouse) and shows no detectable FAAH cross-reactivity in gel-based ABPP assays [3].

MAGL Inhibitor Selectivity FAAH Cross-Reactivity In Vivo Pharmacology

Potent Inhibition of Human MAGL with IC50 = 3.7 nM vs. JZL184 (IC50 = 3.9 nM) and KML29 (IC50 = 5.9 nM)

In a direct comparative analysis of recombinant human MAGL, JW 642 demonstrated an IC50 value of 3.7 nM (95% CI: 2.3–5.9 nM) [1]. This potency is marginally superior to that of JZL184 (IC50 = 3.9 nM; 95% CI: 1.8–8.1 nM) and KML29 (IC50 = 5.9 nM; 95% CI: 4.0–9.9 nM) [1]. The data indicate that JW 642, despite being derived from a dual inhibitor scaffold, retains low nanomolar potency comparable to the best-in-class selective MAGL inhibitors while offering a unique selectivity profile.

MAGL Potency Human Enzyme Endocannabinoid Hydrolase

Improved Activity Against Rat MAGL vs. JZL184

A notable limitation of JZL184 is its reduced potency against rat MAGL (IC50 = 262 nM; 95% CI: 188–363 nM) [1]. In contrast, JW 642 exhibits a dramatically improved IC50 of 14 nM (95% CI: 13–16 nM) against the rat enzyme [1]. This represents an 18.7-fold increase in potency for JW 642 relative to JZL184. Furthermore, JW 642's selectivity for MAGL over FAAH in rat brain proteomes is maintained (FAAH IC50 = 14,000 nM), providing a selectivity window of 1000-fold [1].

Species Ortholog Selectivity Rat MAGL Cross-Species Pharmacology

Selectivity for MAGL over ABHD6 vs. JZL184

JW 642 exhibits a distinct off-target profile regarding the serine hydrolase ABHD6, another 2-AG hydrolase. Against mouse ABHD6, JW 642 displays an IC50 of 107 nM (95% CI: 41–285 nM), while JZL184 shows an IC50 of 3,270 nM [1]. This corresponds to a 30.6-fold higher potency of JW 642 for ABHD6 compared to JZL184. Conversely, against rat ABHD6, JW 642 (IC50 = 50 nM; 95% CI: 32–78 nM) is 58.8-fold more potent than JZL184 (IC50 = 2,940 nM; 95% CI: 1,441–6,010 nM) [1]. Importantly, JW 642 still maintains a >10-fold selectivity window for MAGL over ABHD6 in mouse (MAGL IC50 = 7.6 nM vs. ABHD6 IC50 = 107 nM) and >3-fold in rat (MAGL IC50 = 14 nM vs. ABHD6 IC50 = 50 nM) [1].

ABHD6 Selectivity Off-Target Profiling MAGL Inhibitor

JW 642 Best-Fit Research & Industrial Application Scenarios


Selective 2-AG Pathway Dissection in Rodent Neuropharmacology Studies

JW 642 is optimally deployed in rodent studies requiring clean elevation of 2-AG without concomitant FAAH inhibition or anandamide accumulation. Its >1000-fold selectivity for MAGL over FAAH in mouse (MAGL IC50 = 7.6 nM vs. FAAH IC50 = 31,000 nM) and rat (MAGL IC50 = 14 nM vs. FAAH IC50 = 14,000 nM) [1] ensures that observed phenotypic effects can be confidently attributed to 2-AG signaling. This makes JW 642 a superior choice over JZL184, which exhibits partial FAAH inhibition at high doses [1].

Rat Model Experiments Requiring Potent MAGL Inhibition

Given its 18.7-fold greater potency against rat MAGL compared to JZL184 (IC50 of 14 nM vs. 262 nM) [1], JW 642 is the preferred MAGL inhibitor for in vivo studies in rats. This potency advantage enables robust target engagement at lower doses, potentially minimizing off-target effects and improving the translational relevance of rat studies. It is particularly suitable for research areas where rat models are standard, such as cardiovascular, metabolic, and certain behavioral pharmacology studies.

Human Cell-Based Assays Requiring High MAGL Potency and Selectivity

In human cell lines or primary cultures, JW 642's low nanomolar potency (human MAGL IC50 = 3.7 nM) [1] and exceptional selectivity over human FAAH (IC50 = 20,600 nM) [1] make it a robust tool for probing MAGL function. Its >5,500-fold selectivity window minimizes the risk of FAAH-related off-target effects that could confound data interpretation. This is critical for studies investigating human-specific aspects of endocannabinoid signaling, such as those in iPSC-derived neurons or human cancer cell lines.

Comparative Selectivity Profiling of Endocannabinoid Hydrolase Inhibitors

JW 642 serves as a key reference compound in panels of serine hydrolase inhibitors. Its unique profile—derived from a dual inhibitor scaffold but converted to a selective MAGL inhibitor via HFIP substitution [2]—makes it an essential comparator for characterizing new MAGL inhibitors. Its well-documented IC50 values across multiple species and off-targets (MAGL, FAAH, ABHD6) [2] provide a robust baseline for evaluating novel compounds' selectivity and potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for JW 642

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.